(R)-3-azido-2-hydroxypropanoic acid
Description
Properties
CAS No. |
111651-48-0 |
|---|---|
Molecular Formula |
C3H5N3O3 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
(2R)-3-azido-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m1/s1 |
InChI Key |
NEYYWZWMFRJFDX-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C(C(=O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Stereoselective Epoxide Ring-Opening with Azide Ions
Epoxide Synthesis and Regiochemical Control
The epoxide ring-opening strategy leverages glycidyl esters or ethers as precursors. For example, (R)-glycidyl methyl ether undergoes nucleophilic attack by sodium azide (NaN₃) under SN2 conditions, yielding 3-azido-2-hydroxypropanoic acid after oxidation. The stereochemical outcome depends on the epoxide’s configuration: (2R,3S)-epoxides produce (R)-configured products due to backside attack at the less substituted C3 position.
Reaction Conditions and Optimization
- Temperature : 60–80°C (optimal for azide nucleophilicity without epoxide rearrangement).
- pH : Maintained at 5.3–5.8 using buffered aqueous solutions to stabilize intermediates.
- Catalysts : Tungstic acid enhances epoxidation efficiency in precursor synthesis (e.g., 2,3-trans-propenoic acid derivatives).
Example Protocol :
Chiral Pool Synthesis from D-Serine
Diazotization and Azide Substitution
D-Serine ((R)-2-amino-3-hydroxypropanoic acid) serves as a chiral starting material. The amino group is converted to azide via diazotization:
- Protection : Carboxylate esterification (e.g., methyl ester) prevents side reactions.
- Diazotization : Treat with NaNO₂/HCl to generate a diazonium salt.
- Azide Introduction : Substitute with NaN₃, yielding the azide product.
Challenges :
Asymmetric Aldol Reaction
Catalytic Enantioselective Aldol Addition
Chiral organocatalysts (e.g., proline derivatives) enable asymmetric aldol reactions between azidoacetates and aldehydes. For instance:
$$ \text{CH}2(\text{N}3)\text{COOR} + \text{RCHO} \xrightarrow{\text{(S)-Proline}} (R)\text{-3-azido-2-hydroxypropanoate} $$
Optimization :
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 3-azido-2-hydroxypropanoic acid esters are resolved using lipases (e.g., Candida antarctica Lipase B):
- Ester Hydrolysis : The enzyme selectively hydrolyzes the (S)-enantiomer’s ester, leaving the (R)-ester intact.
- Separation : Extract the (R)-ester and hydrolyze it to the free acid.
Performance Metrics :
Mitsunobu Reaction and Sharpless Epoxidation
Mitsunobu Inversion
A Mitsunobu reaction installs the hydroxyl group with inversion of configuration:
- Substrate : 3-azidopropanoic acid derivative with a C2 leaving group (e.g., tosylate).
- Reagents : DIAD, Ph₃P, and a chiral alcohol donor.
Limitations :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-3-azidopropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of ®-2-oxo-3-azidopropionic acid.
Reduction: Formation of ®-2-hydroxy-3-aminopropionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Hydroxy-3-azidopropionic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-azidopropionic acid involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes, which is useful in bioconjugation and drug development.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Azido vs. Amino Groups: The azido group in this compound provides distinct reactivity (e.g., click chemistry) compared to the amino group in (R)-2-amino-3-(pyridin-3-yl)propanoic acid, which is more suited for hydrogen bonding or enzymatic interactions .
- Steric and Electronic Effects: The bulky Boc-protected amino group in (R)-2-azido-3-((Boc)amino)propanoic acid reduces nucleophilicity compared to the hydroxyl group in the target compound, impacting solubility and synthetic utility .
- Aromatic vs. Aliphatic Substituents: 3-Hydroxy-2-phenylpropanoic acid’s phenyl group enhances lipophilicity, favoring membrane permeability in drug design, whereas the azido group in the target compound prioritizes reactivity over lipophilicity .
Q & A
Q. What advanced analytics quantify trace impurities in bulk samples, and how are they linked to toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
